1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the 2,5-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a suitable phenyl precursor.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the piperidine derivative under specific conditions, possibly using catalysts or reagents like palladium on carbon (Pd/C) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2-[4-(3-chlorophenoxy)piperidin-1-yl]ethanol
- 1-(2,5-Dimethoxyphenyl)-2-[4-(3-bromophenoxy)piperidin-1-yl]ethanol
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C21H26FNO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C21H26FNO4/c1-25-17-6-7-21(26-2)19(13-17)20(24)14-23-10-8-16(9-11-23)27-18-5-3-4-15(22)12-18/h3-7,12-13,16,20,24H,8-11,14H2,1-2H3 |
InChI Key |
YSIXFSRGBXHZRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN2CCC(CC2)OC3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.